2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis
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Overview
Description
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride is an organic compound with the molecular formula C13H18N2O2·HCl. It is a white crystalline solid that is often used as an intermediate in organic synthesis and as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with aniline in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-2,6-dimethylmorpholine hydrochloride
- Amorolfine Impurity A
- Amorolfine Impurity 13 HCl
Uniqueness
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride is unique due to its specific structural features and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C13H19ClN2O2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
(2-aminophenyl)-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14;/h3-6,9-10H,7-8,14H2,1-2H3;1H/t9-,10+; |
InChI Key |
IPDIRQCTUOKXHZ-JMVWIVNTSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=CC=C2N.Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
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